BENGHE Foundational & Exploratory

Check Availability & Pricing

5-Chloro-4-fluoro-2-hydroxybenzoic acid
molecular structure

Author: BenchChem Technical Support Team. Date: January 2026

Compound of Interest

5-Chloro-4-fluoro-2-
Compound Name:
hydroxybenzoic acid

Cat. No.: B1603609

An In-Depth Technical Guide to the Molecular Structure of 5-Chloro-4-fluoro-2-
hydroxybenzoic Acid

Introduction

5-Chloro-4-fluoro-2-hydroxybenzoic acid is a halogenated derivative of salicylic acid, a
structural motif of significant interest in medicinal chemistry and materials science. The
strategic placement of chloro and fluoro substituents on the benzoic acid scaffold imparts
unique physicochemical properties that are highly sought after in the design of novel
therapeutic agents and functional materials. For researchers and drug development
professionals, a thorough understanding of this molecule's structure, synthesis, and analytical
characteristics is paramount for its effective utilization as a molecular building block.

This guide provides a comprehensive technical overview of 5-Chloro-4-fluoro-2-
hydroxybenzoic acid, moving from its fundamental chemical identity to a detailed analysis of
its molecular structure through spectroscopic methodologies. We will explore a logical synthetic
pathway, elucidate its characteristic analytical signatures, and discuss its application as a
valuable scaffold in modern drug discovery.

Chemical Identity and Physicochemical Properties

5-Chloro-4-fluoro-2-hydroxybenzoic acid is systematically identified by its unique CAS
number, 189283-52-1.[1][2] Its molecular formula is C7H4CIFOs, with a corresponding
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molecular weight of approximately 190.56 g/mol .[1][2]

Caption: 2D structure of 5-Chloro-4-fluoro-2-hydroxybenzoic acid.

The properties of a molecule, particularly in a biological context, are dictated by its structure.

Key physicochemical parameters are often calculated to predict a compound's behavior, such

as its absorption, distribution, metabolism, and excretion (ADME) profile.

Property

Value

Significance in Drug
Discovery

Molecular Formula

C7H4CIFO3[1][2]

Defines the elemental

composition and exact mass.

Influences diffusion and

transport across membranes;

Molecular Weight 190.56 g/mol [1][2] )
generally, <500 Da is preferred
(Lipinski's Rule).
A measure of lipophilicity.
Affects solubility, membrane
LogP 1.88 (Calculated)[1]

permeability, and plasma

protein binding.

Topological Polar Surface Area
(TPSA)

57.53 A?[1]

Predicts drug transport
properties, particularly
intestinal absorption and

blood-brain barrier penetration.

Hydrogen Bond Donors

The -OH and -COOH groups
can donate hydrogen bonds,
influencing interactions with

biological targets.

Hydrogen Bond Acceptors

The oxygen, fluorine, and
chlorine atoms can accept
hydrogen bonds, contributing

to binding affinity.
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Rationale and Protocol for Synthesis

Expert Rationale: The synthesis of 5-Chloro-4-fluoro-2-hydroxybenzoic acid is most logically
achieved via electrophilic aromatic substitution, specifically the chlorination of 4-fluorosalicylic
acid (4-fluoro-2-hydroxybenzoic acid). The regiochemical outcome of this reaction is dictated by
the directing effects of the substituents on the aromatic ring.

» Activating Group: The hydroxyl (-OH) group at C2 is a powerful activating, ortho-, para-

director.

o Deactivating Group: The carboxylic acid (-COOH) group at C1 is a deactivating, meta-

director.
» Halogen Group: The fluorine (-F) at C4 is a deactivating, ortho-, para-director.

The positions ortho and para to the strongly activating -OH group are C1, C3, and C5. The C1
position is already substituted. The directing effects of the -OH and -F groups are additive
towards the C3 and C5 positions. Steric hindrance from the adjacent -COOH group makes
substitution at C3 less favorable. Therefore, the electrophile (Cl*) is predominantly directed to

the C5 position, yielding the desired product.
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Synthetic Workflow
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Caption: Workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis via Electrophilic Chlorination
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This protocol is a representative procedure based on established methods for the halogenation
of substituted benzoic acids.[3]

e Reaction Setup: To a solution of 4-fluoro-2-hydroxybenzoic acid (5.0 mmol, 0.78 g) in
acetonitrile (15 mL) in a round-bottom flask, add concentrated sulfuric acid (5.25 mmol, 0.28
mL) dropwise at room temperature. Stir the mixture for 5 minutes.

» Addition of Chlorinating Agent: Add N-Chlorosuccinimide (NCS) (5.25 mmol, 0.70 g) portion-
wise to the mixture.

o Reaction Monitoring (Trustworthiness Check): Allow the reaction to stir at room temperature.
Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) using
a suitable solvent system (e.g., 7:3 Hexane:Ethyl Acetate). The reaction is typically complete
within 2-4 hours.

o Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to
remove the acetonitrile.

e Precipitation and Filtration: Add a small volume of cold deionized water (e.g., 5 mL) to the
residue and stir vigorously for 15 minutes to precipitate the product. Collect the solid product
by vacuum filtration.

e Washing: Wash the filter cake thoroughly with cold deionized water to remove any remaining
succinimide and acid.

e Drying: Dry the obtained white solid under vacuum at 60 °C to a constant weight.

» Validation: Confirm the purity of the product by measuring its melting point and acquiring
spectroscopic data (NMR, MS) as described in the following section.

Spectroscopic and Structural Elucidation

The precise molecular structure is confirmed through a combination of spectroscopic
techniques. Each method provides a unique piece of the structural puzzle.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of
an organic molecule.

e 'H NMR: The proton NMR spectrum is predicted to show four distinct signals. The two
protons on the aromatic ring are in different chemical environments and will appear as
doublets due to coupling with each other. The acidic protons of the hydroxyl and carboxylic
acid groups will typically appear as broad singlets that are exchangeable with D20.

e 13C NMR: The molecule has seven chemically non-equivalent carbon atoms, which should
result in seven distinct signals in the 3C NMR spectrum. The carboxyl carbon is typically the
most downfield signal.

e 19F NMR: The single fluorine atom will produce a singlet in the *°F NMR spectrum.

Predicted NMR

'H NMR 3C NMR 19F NMR
Data
Number of Signals 4 7 1
~8.0-7.0 (2H,
Predicted Chemical aromatic), ~11.0 (1H, ~170 (C=0), ~160- Singlet
ingle
Shifts (ppm) -COOH), ~5.0-6.0 110 (Aromatic C) J
(1H, -OH)
Two doublets
Splitting Patterns (aromatic), two broad N/A Singlet

singlets

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their
characteristic vibrational frequencies.
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Predicted Wavenumber

Functional Group Vibration Type
(cm™)
O-H (hydroxyl) 3300 - 3000 (broad) Stretching
O-H (carboxylic acid) 3000 - 2500 (very broad) Stretching
C=0 (carboxylic acid) 1700 - 1650 Stretching
C=C (aromatic) 1600 - 1450 Stretching
C-F 1250 - 1000 Stretching
C-ClI 850 - 550 Stretching

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and can offer clues about the
molecule's fragmentation pattern.

e Molecular lon Peak (M*): The primary piece of information is the molecular ion peak. For
C7H4CIFOs, the monoisotopic mass is 190.56 Da.

 |sotopic Pattern (Self-Validating Feature): A critical signature for a chlorine-containing
compound is the presence of an M+2 peak. Chlorine has two stable isotopes, 3°Cl (75.8%
abundance) and 3’Cl (24.2% abundance). This results in two peaks in the mass spectrum for
the molecular ion: one for the molecule containing 3>CI (M*) and one for the molecule
containing 3’Cl (M+2%), with a relative intensity ratio of approximately 3:1. This pattern is a
definitive confirmation of the presence of a single chlorine atom.

Applications in Research and Drug Development

Halogenated benzoic acids are cornerstone building blocks in medicinal chemistry.[4] The
inclusion of fluorine and chlorine in the structure of 5-Chloro-4-fluoro-2-hydroxybenzoic acid
is a deliberate design choice to modulate its properties for pharmaceutical applications.

e Fluorine's Role: Fluorine is often introduced into drug candidates to enhance metabolic
stability, increase binding affinity, and alter lipophilicity.[5]
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o Chlorine's Role: The chloro substituent can also improve binding affinity to target proteins
and is a common feature in many approved drugs.[6] For example, the chloride substituent
in some kinase inhibitors enhances binding to the target enzyme, Aurora A.[6]

This specific scaffold can be utilized as an intermediate in the synthesis of more complex
molecules, including:

o Kinase Inhibitors: For use in oncology research.

» Antimicrobial Agents: Derivatives of 5-chlorosalicylic acid have demonstrated antibacterial
and antifungal activity.[7]

» Novel Scaffolds: Serving as a starting point for creating libraries of compounds for high-
throughput screening.

Caption: Role of the molecule in a typical drug discovery workflow.

Conclusion

5-Chloro-4-fluoro-2-hydroxybenzoic acid is more than a simple chemical compound; itis a
highly functionalized and strategically designed building block for advanced applications. Its
molecular structure, characterized by the ortho-hydroxyl and carboxylic acid groups and
specific halogenation pattern, provides a rich platform for chemical modification. A
comprehensive understanding of its synthesis, validated by rigorous spectroscopic analysis,
empowers researchers to confidently employ this molecule in the rational design of next-
generation pharmaceuticals and materials. The analytical fingerprints predicted herein—
particularly the characteristic NMR signals and the 3:1 isotopic pattern in mass spectrometry—
serve as a reliable guide for its identification and quality control in the laboratory.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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